Product packaging for Hydrastine hydrochloride(Cat. No.:CAS No. 5936-28-7)

Hydrastine hydrochloride

Cat. No.: B1594136
CAS No.: 5936-28-7
M. Wt: 419.9 g/mol
InChI Key: URBFHJWLYXILMP-VOMIJIAVSA-N
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Description

Contextualization within Phytochemistry and Natural Product Chemistry

Hydrastine (B1673436) is a major alkaloid found in the perennial herb Goldenseal (Hydrastis canadensis), which is native to North America. psu.eduijpsjournal.com Phytochemical studies of this plant focus on its rich alkaloid content, which also includes berberine (B55584), canadine (B1168894), and palmatine (B190311). ijpsjournal.commedchemexpress.com The concentration of these alkaloids, including hydrastine, can vary depending on the plant's developmental stage, the time of day, and environmental conditions. psu.edu For instance, hydrastine levels in the shoots have been observed to be highest in the afternoon. psu.edu The study of these compounds from natural sources is a core aspect of phytochemistry and natural product chemistry, which seek to isolate, identify, and understand the properties of plant-derived substances. The investigation into the biosynthesis of hydrastine has revealed that its lactone-carbonyl group is derived from the S-methyl group of methionine, a fundamental process in its formation within the plant. cdnsciencepub.com

Historical Perspective on Isoquinoline (B145761) Alkaloid Discovery and Research

The discovery of isoquinoline alkaloids dates back to the early 19th century with the isolation of morphine from the opium poppy. rsc.org Isoquinoline itself was first isolated from coal tar in 1885. wikipedia.org Isoquinoline alkaloids are a large and structurally diverse group of plant-derived specialized metabolites, with over 2,500 known structures. oup.com These compounds are characterized by a molecular structure containing an isoquinoline nucleus, which is a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.orgnumberanalytics.com

Historically, the study of these alkaloids was driven by their notable pharmacological properties. oup.comscispace.com Early research relied on chemical degradation and structural elucidation to understand their complex molecular architectures. oup.com The introduction of radiolabeling techniques in the mid-20th century revolutionized the study of their biosynthesis. oup.com Hydrastine was first discovered in 1851 by Alfred P. Durand. ncats.io Its total synthesis was a significant challenge, with a major breakthrough occurring in 1981 when a four-step total synthesis was reported. wikipedia.org

Significance of Hydrastine Hydrochloride in Current Scientific Inquiry

This compound continues to be a subject of significant interest in the scientific community. Research is ongoing to explore its various biochemical interactions and potential applications. biosynth.com Current studies often involve advanced analytical techniques to quantify hydrastine in raw materials and finished products. High-performance liquid chromatography (HPLC) is a commonly used method for this purpose, with established protocols for determining hydrastine and berberine content in Goldenseal extracts. nih.govresearchgate.net

Modern research also focuses on the metabolism of hydrastine. Studies in humans have shown that after oral administration, hydrastine undergoes extensive and rapid metabolism, involving processes such as reduction, demethylation, hydroxylation, and aromatization. researchgate.net The identification of its metabolites is an active area of investigation, utilizing techniques like liquid chromatography coupled with high-resolution mass spectrometry. researchgate.net This research is crucial for understanding the complete biochemical pathway of the compound in biological systems.

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C21H22ClNO6
Molecular Weight 419.9 g/mol
Appearance Pale yellow odorless crystals
Solubility Mixes with water and alcohol
Chemical Stability Stable under recommended temperatures and pressures

Data sourced from multiple chemical suppliers and safety data sheets. aksci.comscbt.com

Table 2: Key Research Findings on Hydrastine

Research Area Key Findings References
Phytochemistry Hydrastine concentration in Hydrastis canadensis is influenced by plant age, harvest time, and environmental factors. psu.edu
Biosynthesis The lactone-carbonyl group of hydrastine is derived from the S-methyl group of methionine. cdnsciencepub.com
Analytical Chemistry HPLC is a validated method for quantifying hydrastine in Goldenseal products, with a linear range typically between 10 to 150 μg/mL. nih.gov
Metabolism Hydrastine undergoes rapid and extensive phase I and phase II metabolism in humans. researchgate.net
Synthesis A four-step total synthesis was developed in 1981, with the Passerini reaction as a key step. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21NO6.ClH<br>C21H22ClNO6 B1594136 Hydrastine hydrochloride CAS No. 5936-28-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-6,7-dimethoxy-3-[(5R)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6.ClH/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19;/h4-5,8-9,18-19H,6-7,10H2,1-3H3;1H/t18-,19+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBFHJWLYXILMP-VOMIJIAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40974771
Record name beta-Hydrastine hydrochloride
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Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5936-28-7
Record name 1(3H)-Isobenzofuranone, 6,7-dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, hydrochloride (1:1), (3S)-
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Record name Hydrastine hydrochloride [USP]
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Record name beta-Hydrastine hydrochloride
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Record name Hydrastine hydrochloride
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Record name HYDRASTINE HYDROCHLORIDE
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Origin and Isolation Methodologies of Hydrastine Alkaloids

Botanical Sources of Hydrastine (B1673436) Alkaloids

Hydrastine and its related compounds are primarily found in a select group of plants, with one species standing out as the principal source.

Hydrastis canadensis L. as Primary Source

The primary and most well-known botanical source of hydrastine is Hydrastis canadensis L., commonly known as goldenseal. biosynth.comijrpr.compollinator.orgacs.org This perennial herbaceous plant, belonging to the Ranunculaceae family, is native to the deciduous forests of eastern North America. ijrpr.compollinator.org The rhizomes and roots of the goldenseal plant are particularly rich in isoquinoline (B145761) alkaloids, with hydrastine being one of the major constituents. biosynth.comijrpr.comphiladelphia.edu.jonih.gov The concentration of hydrastine in H. canadensis can vary, typically ranging from 1.5% to 4%. nih.govresearchgate.netnih.gov

The major alkaloids present in goldenseal are (-)-hydrastine, berberine (B55584), and berberastine. nih.gov It is noteworthy that goldenseal uniquely contains the (-)-β-hydrastine isomer, while other plants that contain hydrastine possess the (+)-enantiomer. ncats.io The alkaloid content in goldenseal is influenced by factors such as the plant's developmental stage, time of day, and habitat conditions. psu.edushaverscreek.org For instance, hydrastine levels in the rhizomes have been observed to peak during the flowering and dormancy stages. psu.edushaverscreek.org

Other Plant Species Containing Hydrastine Enantiomers

While Hydrastis canadensis is the primary source of (-)-hydrastine, the (+)-enantiomer, (+)-hydrastine, is found in other plant species, although it is considered rare in nature. ncats.iosmolecule.com Trace amounts of (+)-hydrastine have been reported in some species of the Corydalis genus. smolecule.com Additionally, hydrastine has been identified in other plants belonging to the Ranunculaceae family. wikipedia.org For example, it has been found in Berberis laurina Billb. at a concentration of up to 1.4%. researchgate.net

Extraction and Purification Techniques

The isolation of hydrastine from its botanical sources involves a series of extraction and purification steps designed to separate it from other plant constituents.

Isolation from Plant Extracts

The initial step in isolating hydrastine involves the preparation of a crude extract from the plant material, typically the powdered rhizomes and roots. researchgate.netacs.org This is often achieved by macerating the plant material with a solvent. researchgate.net Common solvents used for extraction include methanol, ethanol, and mixtures containing ethyl acetate (B1210297). acs.orggoogle.comscribd.com For instance, one method involves shaking the powdered root with methanol, followed by the addition of ethyl acetate. acs.org

Subsequent purification steps often involve liquid-liquid extraction to separate the alkaloids from other compounds. google.com The use of a saturated sodium carbonate solution can help in removing sugars and releasing hydrastine in its free base form. acs.orgacs.org The crude alkaloid extract is then further processed to isolate hydrastine. A common strategy involves the initial removal of the more abundant alkaloid, berberine, often by precipitating it as a sulfate (B86663) or hydrochloride salt. researchgate.netcdnsciencepub.com Hydrastine can then be crystallized from the remaining mother liquor. researchgate.net

Modern extraction techniques such as pressurized hot water extraction (PHWE) have also been explored as a more environmentally friendly alternative to traditional solvent-based methods. scirp.org PHWE has shown comparable extraction yields to conventional methods like reflux and ultrasonic extraction. scirp.org

Chromatographic and Spectroscopic Approaches in Alkaloid Separation

Chromatographic techniques are essential for the separation and purification of hydrastine from the complex mixture of alkaloids and other compounds present in the plant extract. Flash column chromatography is a widely used method for this purpose. acs.orgacs.orgbohrium.com In this technique, the crude extract is applied to a column packed with a stationary phase, such as silica (B1680970) gel, and a mobile phase (a solvent or solvent mixture) is passed through the column to separate the components based on their differing affinities for the stationary and mobile phases. acs.org Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve better separation. acs.org

High-performance liquid chromatography (HPLC) is another powerful technique used for both the quantification and preparative isolation of hydrastine. psu.edugoogle.comresearchgate.netresearchgate.net HPLC methods, often coupled with ultraviolet (UV) or mass spectrometry (MS) detectors, allow for precise determination of hydrastine content in various samples. researchgate.netresearchgate.netvt.edu Chiral stationary phases can be used in HPLC to separate the enantiomers of hydrastine. researchgate.net

Biosynthetic Pathways and Precursor Incorporation

Tyrosine as a Primary Biosynthetic Precursor

Tyrosine is a fundamental building block in the formation of the hydrastine (B1673436) skeleton. Early hypotheses by Robinson suggested that isoquinoline (B145761) alkaloids were derived from aromatic amino acids, a theory later substantiated by extensive tracer studies. cdnsciencepub.commcmaster.ca

The role of tyrosine as a precursor was definitively established through experiments involving the administration of radioactive tyrosine to Hydrastis canadensis plants. cdnsciencepub.commcmaster.ca In these studies, specifically labeled radiotyrosine was fed to the plants, and the resulting hydrastine was isolated and analyzed for radioactivity. mcmaster.caresearchgate.net Degradation of the isolated radioactive hydrastine molecule allowed researchers to pinpoint the location of the labeled carbon atoms, confirming that tyrosine was incorporated specifically and not through metabolic randomization. mcmaster.ca This evidence unequivocally demonstrated that the core structure of hydrastine is derived from tyrosine, validating the classical hypothesis of its biogenesis over alternative theories, such as those involving prephenic acid directly. cdnsciencepub.comresearchgate.net

Further investigation into the biosynthetic pathway revealed that two molecules of tyrosine are utilized to construct the hydrastine molecule. cdnsciencepub.commcmaster.caresearchgate.net However, studies using radiolabeled tyrosine showed that the ratio of incorporation of these two molecules was not a simple 1:1. cdnsciencepub.comresearchgate.net Instead, the incorporation ratio was found to vary with time, suggesting a complex regulatory mechanism and the possibility of different metabolic pools or pathways for the two tyrosine-derived units. mcmaster.camcmaster.ca For instance, in one experiment, the ratio of incorporation was found to be closer to 3:2. mcmaster.ca This non-unity incorporation is a key finding that points toward a sophisticated and nuanced biosynthetic process.

Interactive Table: Summary of Tyrosine Incorporation Findings
Research FindingExperimental ApproachImplication
Tyrosine is a specific precursor Administration of radioactive tyrosine to H. canadensis and subsequent analysis of isolated hydrastine. mcmaster.caresearchgate.netConfirms that the aromatic amino acid tyrosine is a fundamental building block for the hydrastine skeleton. cdnsciencepub.commcmaster.ca
Two tyrosine units are incorporated Degradation studies of radioactive hydrastine derived from labeled tyrosine experiments. cdnsciencepub.comresearchgate.netThe complete carbon skeleton of the core alkaloid is assembled from two separate tyrosine molecules. mcmaster.ca
Non-unity incorporation ratio Measurement of radioactivity distribution in hydrastine over different time intervals post-administration of radiotyrosine. cdnsciencepub.commcmaster.caThe two tyrosine units are not metabolically equivalent and likely follow different modification pathways before condensation. mcmaster.camcmaster.ca

Role of Dopamine (B1211576) in Hydrastine Biosynthesis

Dopamine, which is itself derived from tyrosine via hydroxylation and decarboxylation, is another crucial precursor in the formation of hydrastine. cdnsciencepub.comnih.gov Its specific incorporation provides further insight into the intermediate steps of the biosynthetic pathway.

Tracer experiments with radioactively labeled dopamine demonstrated its direct and specific incorporation into the hydrastine molecule. mcmaster.cacdnsciencepub.com When labeled dopamine was fed to H. canadensis, the resulting hydrastine was radioactive. mcmaster.ca Crucially, chemical degradation of the alkaloid revealed that the radioactivity was not randomized, confirming that dopamine was incorporated as an intact unit. cdnsciencepub.comresearchgate.net The studies concluded that only one molecule of dopamine is utilized in the biosynthesis of a single hydrastine molecule. mcmaster.camcmaster.ca This finding helps to assemble the sequence of the pathway, indicating that one of the tyrosine-derived units is converted to dopamine before condensation.

The collective findings from tyrosine and dopamine incorporation studies strongly support a "split biosynthetic pathway" hypothesis. mcmaster.ca This hypothesis posits that the two tyrosine molecules destined for the hydrastine skeleton undergo different initial modifications. mcmaster.ca One tyrosine molecule is converted into dopamine, which forms the isoquinoline portion of the alkaloid. researchgate.netcdnsciencepub.com The other tyrosine molecule is transformed into a different intermediate, which ultimately forms the phthalide (B148349) portion. These two distinct "monomeric" intermediates then condense to create the dimeric precursor of hydrastine. mcmaster.ca The observation that the two tyrosine units are incorporated at different ratios over time is consistent with this hypothesis, suggesting they are drawn from separate metabolic pools or their respective modification pathways are regulated differently. cdnsciencepub.commcmaster.ca

Methionine and One-Carbon Unit Incorporation

While the main carbon skeleton of hydrastine is derived from tyrosine, other precursors are required for its functional groups. The amino acid methionine plays a vital role as a donor of one-carbon units. mcmaster.cacdnsciencepub.com

Tracer experiments using methionine with a radioactively labeled S-methyl group were conducted on H. canadensis plants. mcmaster.cacdnsciencepub.com Analysis of the isolated hydrastine demonstrated that the S-methyl group of methionine serves as the specific precursor for the carbon atom in the lactone functional group of the phthalide ring. mcmaster.cacdnsciencepub.com This process is a key part of one-carbon metabolism, where activated methyl groups, often in the form of S-adenosylmethionine (SAM), are transferred by methyltransferase enzymes to acceptor molecules. creative-proteomics.comnih.govnih.gov The incorporation of this one-carbon unit is a critical step in forming the characteristic phthalideisoquinoline structure of hydrastine.

Interactive Table: Summary of Precursor Contributions to Hydrastine
PrecursorNumber of Units IncorporatedContribution to Hydrastine Structure
Tyrosine 2Forms the core carbon skeleton of both the isoquinoline and phthalide portions. cdnsciencepub.commcmaster.ca
Dopamine 1Specifically forms the isoquinoline portion of the molecule. mcmaster.camcmaster.cacdnsciencepub.com
Methionine 1 (S-methyl group)Donates the one-carbon unit for the lactone group in the phthalide ring. mcmaster.cacdnsciencepub.com

Derivation of the Lactone-Carbonyl Group from S-Methyl Methionine

A defining characteristic of hydrastine, a phthalideisoquinoline alkaloid, is its lactone ring system. Tracer studies have definitively shown that the carbonyl carbon of this lactone group is derived from the S-methyl group of methionine. wikipedia.orgbiocyclopedia.com The primary methyl donor in this biological process is S-adenosylmethionine (SAM), a molecule synthesized from methionine and ATP. This finding highlights a sophisticated biochemical mechanism where a single carbon unit is transferred and ultimately oxidized to form a key functional group within the alkaloid's scaffold.

Transmethylation Steps in Alkaloid Formation

The biosynthesis of hydrastine, like many other benzylisoquinoline alkaloids, involves a series of crucial transmethylation reactions catalyzed by specific methyltransferase enzymes. These enzymes utilize S-adenosylmethionine (SAM) as the methyl donor to modify the alkaloid precursors.

The journey to hydrastine begins with the condensation of two tyrosine-derived units, dopamine and 4-hydroxyphenylacetaldehyde, to form (S)-norcoclaurine. A cascade of enzymatic reactions, including several methylation steps, then leads to the formation of the pivotal intermediate, (S)-reticuline. frontiersin.orgoup.com The key methyltransferases involved in the formation of (S)-reticuline are:

Norcoclaurine 6-O-methyltransferase (6OMT): This enzyme methylates the hydroxyl group at the 6-position of (S)-norcoclaurine.

Coclaurine N-methyltransferase (CNMT): Following the initial O-methylation, this enzyme adds a methyl group to the secondary amine of the isoquinoline ring system.

3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT): This enzyme catalyzes the final O-methylation step to produce (S)-reticuline. oup.com

These sequential methylation events are critical for directing the biosynthetic pathway towards the correct structural framework for subsequent cyclization and modification.

Interrelationship with Berberine (B55584) Biosynthesis

The biosynthetic pathways of hydrastine and berberine are intimately linked, sharing a significant portion of their formative steps before diverging to their respective final products. This shared origin underscores the metabolic efficiency within the plant, Hydrastis canadensis L., where both alkaloids are prominently found. researchgate.netmcmaster.ca

The common precursor for both hydrastine and berberine is the protoberberine alkaloid (S)-scoulerine, which is formed from (S)-reticuline through the action of the berberine bridge enzyme (BBE). mcmaster.canih.gov From (S)-scoulerine, the pathways diverge:

To Berberine: (S)-scoulerine is first methylated at the 9-position by scoulerine 9-O-methyltransferase (SOMT) to yield (S)-tetrahydrocolumbamine. nih.gov This intermediate is then converted to (S)-canadine by canadine (B1168894) synthase , a cytochrome P450 enzyme that forms the methylenedioxy bridge. mcmaster.caresearchgate.net Subsequent oxidation of (S)-canadine leads to the formation of berberine.

To Hydrastine: The pathway to hydrastine also proceeds through the protoberberine intermediate (S)-canadine. However, instead of being directly oxidized to berberine, (S)-canadine is N-methylated to form (S)-N-methylcanadine . This N-methylation step is a critical juncture, committing the intermediate to the phthalideisoquinoline pathway. The subsequent transformation of N-methylcanadine into hydrastine involves the oxidative cleavage of the protoberberine skeleton and the incorporation of the one-carbon unit from SAM to form the characteristic lactone ring. While the precise enzymatic machinery for this final transformation in hydrastine biosynthesis is yet to be fully elucidated, the biosynthesis of the related phthalideisoquinoline alkaloid, noscapine (B1679977), from N-methylcanadine has been shown to involve a series of hydroxylations catalyzed by cytochrome P450 enzymes (CYP82Y1, CYP82X1, and CYP82X2) and an acetyltransferase. This suggests a similar enzymatic cascade is likely involved in the final steps of hydrastine formation.

The following table summarizes the key precursors and enzymes in the biosynthetic pathways of hydrastine and berberine.

Precursor/IntermediateEnzymeProductPathway
Dopamine + 4-HydroxyphenylacetaldehydeNorcoclaurine synthase(S)-NorcoclaurineCommon
(S)-NorcoclaurineNorcoclaurine 6-O-methyltransferase (6OMT)(S)-CoclaurineCommon
(S)-CoclaurineCoclaurine N-methyltransferase (CNMT)(S)-N-MethylcoclaurineCommon
(S)-N-MethylcoclaurineN-methylcoclaurine 3'-hydroxylase3'-hydroxy-N-methylcoclaurineCommon
3'-hydroxy-N-methylcoclaurine3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT)(S)-ReticulineCommon
(S)-ReticulineBerberine bridge enzyme (BBE)(S)-ScoulerineCommon
(S)-ScoulerineScoulerine 9-O-methyltransferase (SOMT)(S)-TetrahydrocolumbamineBerberine
(S)-TetrahydrocolumbamineCanadine synthase(S)-CanadineBerberine/Hydrastine
(S)-CanadineN-methyltransferase(S)-N-MethylcanadineHydrastine
(S)-N-MethylcanadineOxidoreductases (e.g., Cytochrome P450s)HydrastineHydrastine
(S)-CanadineTetrahydroprotoberberine oxidaseBerberineBerberine

Stereochemical Considerations and Isomeric Investigations

Isomeric Forms of Hydrastine (B1673436) and Their Occurrence

Hydrastine exists in different isomeric forms, primarily as (-)-β-hydrastine and its enantiomer, (+)-hydrastine. The distribution of these isomers is specific to the botanical source.

The principal alkaloid found in the roots and rhizomes of the goldenseal plant, Hydrastis canadensis, is (-)-β-hydrastine. biosynth.comacs.org This plant is unique in that (-)-β-hydrastine is the only hydrastine isomer present, typically at concentrations ranging from 1.5% to 3.9%. researchgate.netncats.io Along with berberine (B55584) and canadine (B1168894), it is considered one of the major alkaloidal constituents of goldenseal. acs.orgresearchgate.nethenriettes-herb.com The specific configuration of this isomer is (1R,9S)-β-hydrastine. researchgate.netmedchemexpress.com

While Hydrastis canadensis is characterized by the exclusive presence of the (-)-β isomer, the (+)-enantiomer of hydrastine is found in other plant species. ncats.io Notably, (+)-hydrastine has been isolated from Corydalis stricta and has also been identified in Berberis laurina, where it can occur at a concentration of approximately 1.4%. researchgate.netnih.gov

Table 1. Occurrence of Hydrastine Isomers in Select Botanical Sources.

The differentiation of hydrastine's racemic modifications and individual stereoisomers is crucial for understanding its properties. Racemic mixtures, which contain equal amounts of two enantiomers, can exist as true racemic compounds or as physical mixtures. ardena.comualberta.ca These forms can be distinguished by their distinct physicochemical properties, such as melting point and solubility. ualberta.ca

Several analytical techniques are employed for the characterization of hydrastine isomers:

Differential Scanning Calorimetry (DSC): This method is used to construct two-component phase diagrams, which can differentiate between racemic compounds and simple eutectic mixtures based on their melting point behavior. ualberta.ca

Spectroscopy: Infrared (IR) spectroscopy can identify key functional groups, such as the C=O stretch of the lactone group in (-)-β-hydrastine. acs.org

Mass Spectrometry (MS): Techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS) and energy-resolved mass spectrometry (ERMS) can be used for the chiral differentiation of hydrastine stereoisomers. researchgate.net

Synthesis and Epimerization: The synthesis of racemic hydrastine can be achieved from berberine. nih.gov Furthermore, specific isomers can be accessed through epimerization; for instance, (-)-β-hydrastine can be synthesized from (-)-α-hydrastine via epimerization at the C-3′ position. rsc.org

Differential Biological Activities of Hydrastine Stereoisomers

The pharmacological activity of hydrastine is highly dependent on its stereochemistry, with different isomers exhibiting markedly different effects on the central nervous system and other biological targets. nih.gov

The stereoisomers of hydrastine show profound differences in their effects on the central nervous system (CNS). Research in mouse models has demonstrated a significant stereoselective convulsant action. (+)-Hydrastine is a potent convulsant, being approximately 180 times more powerful than its enantiomer, (-)-hydrastine. nih.gov This highlights the critical role of the specific 1S,9R configuration found in the (+)-isomer for this particular CNS activity. nih.govsmolecule.com

Table 2. Comparative Central Nervous System Activity of Hydrastine Stereoisomers.

The stereoselectivity of hydrastine extends to its interaction with specific molecular targets, such as neurotransmitter receptors and metabolic enzymes.

GABA-A Receptors: The most striking example of isomer-specific activity is seen at the GABA-A receptor. (+)-Hydrastine acts as a potent and selective competitive antagonist at these receptors, with an IC50 of 0.4 µM for antagonizing GABA-stimulated [3H]-diazepam binding. nih.govsmolecule.com In contrast, the (-)-form shows negligible activity at these sites. smolecule.com The convulsant action of (+)-hydrastine is directly linked to this antagonism of GABA-A receptors, which are the main inhibitory neurotransmitter receptors in the mammalian brain. nih.gov

Cytochrome P450 (CYP) Enzymes: Both isomers of hydrastine inhibit various human cytochrome P450 enzymes, which are critical for drug metabolism. However, their potencies can differ. For the inhibition of testosterone (B1683101) 6β-hydroxylation, a marker for CYP3A4 activity, the IC50 values for the (+) and (-) isomers were found to be 25 µM and 30 µM, respectively. nih.gov For diclofenac (B195802) 4'-hydroxylation (CYP2C9), both isomers showed an IC50 of approximately 350 µM. nih.gov This indicates that while both isomers can inhibit these enzymes, the specific isoform and substrate can influence their relative inhibitory power. nih.gov

Other Targets: (-)-β-Hydrastine has been identified as a selective competitive inhibitor of tyrosine hydroxylase, a key enzyme in dopamine (B1211576) biosynthesis, with an IC50 of 20.7 µM in PC12 cells. medchemexpress.com It also inhibits the organic cation transporter OCT1 with an IC50 of 6.6 µM. medchemexpress.com

Table 3. Isomer-Specific Inhibition of Various Biological Targets by Hydrastine.

Pharmacological Activities and Mechanistic Studies

Modulation of Cellular Signaling Pathways

Hydrastine (B1673436) hydrochloride exerts its biological effects by interacting with several critical cellular signaling components, leading to the modulation of enzymatic activity, ion channel function, and receptor binding.

Studies utilizing rat pheochromocytoma (PC12) cells have demonstrated that (1R,9S)-β-hydrastine hydrochloride can inhibit the activity of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines like dopamine (B1211576). nih.govresearchgate.net Treatment of PC12 cells with (1R,9S)-β-hydrastine hydrochloride resulted in a reduction of TH activity. nih.gov The inhibition was observed to begin around 6 hours after treatment and was sustained for up to 36 hours, with an inhibition of 17-27% at a concentration of 20 μM. nih.govsci-hub.st Interestingly, this inhibition of enzyme activity occurred without altering the levels of TH mRNA for up to 24 hours, suggesting a post-transcriptional or direct enzymatic inhibitory mechanism. nih.govsci-hub.st

A direct consequence of tyrosine hydroxylase inhibition is the reduction of dopamine biosynthesis. nih.gov Research has shown that (1R,9S)-β-hydrastine hydrochloride significantly decreases dopamine content in PC12 cells. nih.govsci-hub.st Treatment with 10 μM of (1R,9S)-β-hydrastine hydrochloride for 48 hours led to a 50.6% inhibition of dopamine content. nih.govsci-hub.st The effect on dopamine levels was time-dependent, with a decrease observed at 6 hours and reaching a minimum at 24 hours post-treatment with a 20 μM concentration. nih.govsci-hub.st The stereoisomer (1S,9R)-β-hydrastine did not produce a similar reduction in dopamine, highlighting the stereospecificity of this action. nih.govsci-hub.st

Inhibitory Effects of Hydrastine Derivatives on Dopamine Content in PC12 Cells
CompoundIC₅₀ Value (μM)
(1R,9S)-β-hydrastine hydrochloride9.3
(1R,9S)-β-hydrastine20.7

Alongside its effects on dopamine synthesis, (1R,9S)-β-hydrastine hydrochloride also influences intracellular calcium ion (Ca²⁺) homeostasis. Treatment of PC12 cells with 20 μM of the compound resulted in an 18.4% decrease in the intracellular Ca²⁺ concentration relative to control levels. nih.govsci-hub.st Further investigation revealed that (1R,9S)-β-hydrastine hydrochloride could decrease the basal intracellular Ca²⁺ concentration in a dose-dependent manner, both in the presence and absence of external calcium. researchgate.netnih.gov This suggests that the compound may contribute to the decrease in dopamine content partially through the inhibition of TH activity, which can be influenced by intracellular calcium levels. nih.govresearchgate.netsci-hub.st

The modulation of intracellular calcium by (1R,9S)-β-hydrastine is linked to its interaction with specific calcium channels. Studies have indicated that the compound's active sites include L-type Ca²⁺ channels and caffeine-sensitive Ca²⁺-permeable channels in PC12 cells. nih.govnih.gov At a concentration of 100 μM, it was shown to inhibit the sustained increase in intracellular Ca²⁺ concentration induced by high potassium levels (56 mM). nih.gov This action is consistent with a blockage of L-type Ca²⁺ channels. nih.govnih.gov

Furthermore, (1R,9S)-β-hydrastine inhibited the K⁺-induced release of dopamine in a concentration-dependent manner, with an IC₅₀ value of 66.5 μM. nih.gov It also prevented the increase in intracellular Ca²⁺ elicited by caffeine, but not by thapsigargin, suggesting a specific interaction with caffeine-sensitive calcium stores and store-operated calcium entry, rather than a general effect on endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps. nih.govnih.gov

Hydrastine exhibits stereoselective activity at GABA-A receptors. The (1S,9R)-isomer, also known as (+)-hydrastine, acts as a potent and competitive antagonist at mammalian GABA-A receptors. ovid.comnih.govnih.gov This isomer shares the same stereochemical configuration as bicuculline (B1666979), a well-known competitive GABA-A receptor antagonist. nih.govnih.gov

In functional assays using guinea-pig isolated ileum, (+)-hydrastine was found to be a more potent competitive antagonist of GABA-A responses (pA₂ of 6.5) than bicuculline (pA₂ of 6.1). nih.gov Binding studies further corroborated its potency. (+)-Hydrastine was significantly more potent than bicuculline in displacing [³H]-muscimol from high-affinity GABA-A binding sites and in antagonizing the GABA-stimulated binding of [³H]-diazepam to low-affinity GABA-A receptors in rat brain membranes. nih.gov This antagonistic effect is highly stereoselective; (+)-hydrastine was found to be 180 times more potent as a convulsant in mice than its enantiomer, (-)-hydrastine. nih.gov

Comparative Potency of (+)-Hydrastine and Bicuculline at GABA-A Receptors
AssayCompoundIC₅₀ Value (μM)
High-Affinity Site ([³H]-muscimol binding)(+)-Hydrastine2.37
Bicuculline19.7
Low-Affinity Site ([³H]-diazepam binding)(+)-Hydrastine0.4
Bicuculline2.3

Initial research suggested that (-)-β-hydrastine could inhibit the kinase activity of p21-activated kinase 4 (PAK4), a protein implicated in oncogenic signaling. nih.gov The study reported that this inhibition led to antiproliferative effects in human lung adenocarcinoma cells by causing cell cycle arrest at the G1 phase and promoting apoptosis through the mitochondrial pathway. nih.gov It was also suggested that (-)-β-hydrastine suppressed the migration and invasion of these cancer cells by blocking PAK4-mediated signaling pathways. nih.gov

Effects on Smooth Muscle Physiology

Relaxant Effects on Isolated Tracheal Smooth Muscle

Hydrastine has demonstrated a relaxant effect on airway smooth muscle in preclinical research. A study evaluating the major alkaloids of Hydrastis canadensis on carbachol-precontracted isolated guinea pig trachea identified (-)-β-hydrastine as having muscle-relaxing properties. nih.gov The concentration of (-)-β-hydrastine required to produce 50% of its maximal relaxant effect (EC50) was determined to be 72.8 +/- 0.6 µg/ml. nih.gov

Further investigation into the mechanism of this relaxant effect suggests an interaction with adenosinic receptors. The effect of (-)-β-hydrastine was antagonized by the xanthine (B1682287) amine congener, a known adenosine (B11128) receptor antagonist. nih.gov This finding points towards the potential involvement of the adenosine signaling pathway in the tracheal smooth muscle relaxation induced by hydrastine.

Table 1: Relaxant Effect of (-)-β-Hydrastine on Isolated Guinea Pig Trachea

CompoundEC50 (µg/ml)Antagonist
(-)-β-Hydrastine72.8 ± 0.6Xanthine amine congener
Data sourced from a study on carbachol-precontracted isolated guinea pig trachea. nih.gov

Influence on Non-Adrenergic Inhibitory Postsynaptic Potentials in Intestinal Smooth Muscle

The influence of hydrastine hydrochloride on non-adrenergic, non-cholinergic (NANC) inhibitory postsynaptic potentials in intestinal smooth muscle is not detailed in the available scientific literature. NANC is a key neural pathway for relaxation in the gastrointestinal tract, with neurotransmitters like nitric oxide and adenosine triphosphate playing significant roles. nih.govbohrium.com However, specific studies detailing the interaction of hydrastine with this particular signaling pathway in intestinal smooth muscle have not been identified.

Uterotonic Actions and Uterine Contractions

Hydrastine is traditionally recognized for its effects on the uterus, specifically its use in controlling uterine hemorrhage, which suggests a uterotonic (uterine-contracting) action. philadelphia.edu.jo Uterotonic agents are substances that stimulate the contraction of the myometrium, the smooth muscle layer of the uterus. nih.gov The mechanisms for uterine contraction are complex, involving pathways mediated by hormones like oxytocin, prostaglandins, and regulation of intracellular calcium levels which are crucial for the actin-myosin interaction in smooth muscle cells. phytojournal.commdpi.com While the uterotonic effect of hydrastine is noted, detailed mechanistic studies elucidating the specific pathways through which this compound induces uterine contractions are not extensively covered in the reviewed literature.

Enzyme and Transporter Modulation

Cytochrome P450 Enzyme Inhibition (CYP3A4, CYP2C9, CYP2D6)

(-)-β-Hydrastine has been identified as an inhibitor of several key cytochrome P450 (CYP450) enzymes, which are crucial for the metabolism of a vast number of drugs. nih.gov Research using human liver microsomes has shown that (-)-β-hydrastine acts as a time-dependent inhibitor of CYP3A4, CYP2C9, and CYP2D6. nih.gov

Time-dependent inhibition (TDI) is a type of enzyme inhibition where the inhibitory effect increases with the duration of pre-incubation with the inhibitor, often involving the formation of a stable complex with the enzyme. nih.gov For (-)-β-hydrastine, this was confirmed by an IC50 shift assay, which showed a significant decrease in the concentration required to cause 50% inhibition after pre-incubation with the necessary cofactor, NADPH. nih.gov The shift ratio for CYP3A4/5 was particularly notable at 5.9. nih.gov

Further kinetic studies have determined the specific parameters of this inhibition, including the inactivation constant (kinact) and the inhibitor concentration that supports half-maximal inactivation (KI). (-)-β-Hydrastine was characterized as a weak to moderate inactivator of these three important drug-metabolizing enzymes. nih.gov

Table 2: Kinetic Parameters for Time-Dependent Inhibition of CYP450 Enzymes by (-)-β-Hydrastine

EnzymeProbe SubstrateIC50 Shift RatioKI (µM)kinact (min-1)
CYP3A4/5Midazolam5.928 ± 120.056
CYP2C9Diclofenac (B195802)3.949 ± 160.036
CYP2D6Dextromethorphan3.4>250>0.06
IC50 Shift Ratio = IC50 without NADPH pre-incubation / IC50 with NADPH pre-incubation. A ratio >1.5 is indicative of time-dependent inhibition. nih.govData from studies using human liver microsomes. nih.gov

The inhibition of cytochrome P450 enzymes by hydrastine is a primary mechanism for potential herb-drug interactions. researchgate.netnih.gov Since enzymes like CYP3A4, CYP2C9, and CYP2D6 are responsible for the metabolism of a majority of clinically used drugs, their inhibition can lead to significant alterations in drug pharmacokinetics. nih.gov

When hydrastine inhibits these enzymes, the metabolism of co-administered drugs that are substrates for these enzymes can be slowed down. This can result in elevated plasma concentrations of the affected drug, potentially increasing the risk of concentration-dependent adverse effects. researchgate.netnih.gov The natural product goldenseal, which contains hydrastine as a major alkaloid, has been shown to precipitate clinical drug interactions by inhibiting CYP3A and CYP2D6. researchgate.net Therefore, the potential for clinically significant interactions exists when products containing hydrastine are consumed concurrently with medications that are metabolized by CYP3A4, CYP2C9, or CYP2D6. nih.govresearchgate.net

Monoamine Oxidase and Catechol-O-Methyltransferase Interactions

The metabolism of hydrastine is thought to involve several enzymatic pathways, including the potential for interaction with monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), enzymes critical in the degradation of neurotransmitters. While some alkaloids from Hydrastis canadensis are suggested to affect monoamine neurotransmitters, potentially through MAO inhibition, direct and quantitative evidence detailing the specific inhibitory or substrate activities of this compound on MAO and COMT is not extensively documented in the current body of scientific literature. Further research is required to fully elucidate the nature and extent of these interactions.

Modulation of Organic Anion Transporters (OATPs) and Organic Cation Transporters (OCTs)

This compound has demonstrated notable interactions with solute carrier (SLC) transporters, particularly organic cation transporters (OCTs). Research has shown that (-)-β-hydrastine, a stereoisomer of hydrastine, acts as an inhibitor of the organic cation transporter 1 (OCT1). medchemexpress.com Specific inhibitory activity has been quantified, with an IC50 value of 6.6 μM for the inhibition of OCT1. medchemexpress.com This suggests that this compound can modulate the transport of various endogenous and exogenous cationic compounds that are substrates for this transporter.

In addition to its effects on OCT1, studies involving goldenseal extract, of which hydrastine is a major alkaloid constituent, have indicated inhibitory effects on other transporters. Goldenseal extract has been shown to inhibit organic cation transporter 3 (OCT3), plasma membrane monoamine transporter (PMAT), and thiamine (B1217682) transporter 2 (THTR2). researchgate.net While these findings point to a broader interaction of goldenseal alkaloids with organic cation transporters, specific inhibitory data for this compound on OATPs are not yet well-defined.

Interactive Data Table: Inhibitory Activity of Hydrastine and Goldenseal Extract on Organic Cation Transporters

Compound/ExtractTransporterIC50 Value (μM)
(-)-β-HydrastineOCT16.6 medchemexpress.com
Goldenseal ExtractOCT34.9 researchgate.net
Goldenseal ExtractPMAT13.1 researchgate.net
Goldenseal ExtractTHTR25.8 researchgate.net

Other Investigational Pharmacological Profiles

Antagonism of Adrenaline Responses

Investigations into the direct antagonism of adrenaline (epinephrine) by hydrastine have yielded specific findings. One study reported that hydrastine had no effect on adrenaline-induced contractions in isolated rabbit aortic strips. nih.gov This suggests that, at least in this experimental model, hydrastine does not directly antagonize the vasoconstrictive effects of adrenaline mediated by alpha-adrenergic receptors. The broader implications of this lack of direct antagonism on adrenaline's physiological responses warrant further investigation across different tissue types and experimental conditions.

Antispasmodic Activity

The effects of hydrastine on smooth muscle contractility appear to be complex and, in some cases, contradictory. While some reports claim uterine and intestinal stimulant actions, other evidence points towards a relaxant effect, which is indicative of antispasmodic properties. nih.govbioaustralis.com Specifically, hydrastine has been shown to inhibit electrically evoked contractions in the guinea pig ileum. nih.gov This inhibitory action on intestinal smooth muscle suggests a potential mechanism for antispasmodic activity. However, the full spectrum of its effects on different smooth muscle tissues and the precise mechanisms underlying these actions are not yet fully understood.

Vasoconstrictor Effects on Peripheral Vessels

Hydrastine has been reported to possess vasoconstrictor properties. nih.gov This effect is in contrast to other unrelated compounds with similar-sounding names, such as hydralazine (B1673433), which is a known vasodilator. The claimed vasoconstrictor effect of hydrastine suggests a direct or indirect action on the smooth muscle of peripheral blood vessels, leading to a narrowing of their lumen. The precise molecular targets and signaling pathways through which this compound exerts this vasoconstrictor effect on peripheral vessels remain an area for more detailed pharmacological investigation.

Central Nervous System Depressant Activity

The influence of hydrastine on the central nervous system (CNS) is multifaceted, with some evidence suggesting a depressant activity. nih.gov However, the pharmacological profile is complicated by conflicting reports. For instance, one study noted that this compound induced convulsions in mice following intravenous administration, an effect that is contrary to CNS depression. nih.gov Conversely, research on the ethanolic extract of Hydrastis canadensis has suggested a potential antidepressant effect, which also contrasts with a general depressant action. researchgate.net These seemingly contradictory findings may be attributable to differences in the specific isomers of hydrastine used, the dosage, the route of administration, and the experimental models employed. Therefore, a definitive characterization of this compound's effects on the CNS requires further rigorous investigation to reconcile these observations.

Pharmacokinetic and Metabolic Disposition Studies

Absorption and Systemic Exposure

Gastrointestinal Absorption Profiles

Following oral administration, hydrastine (B1673436) is readily absorbed from the gastrointestinal tract. nih.govthieme-connect.com In a study involving healthy human subjects who consumed a single dose of goldenseal supplement containing 78 mg of hydrastine, the compound was rapidly absorbed. nih.govresearchgate.net The maximal plasma concentration (Cmax) of hydrastine was observed to be 225 ± 100 ng/mL, which was reached at a Tmax of 1.5 ± 0.3 hours. nih.govnih.gov The area under the plasma concentration-time curve (AUC) was recorded as 6.4 ± 4.1 ng·h/mL·kg, and the elimination half-life was determined to be 4.8 ± 1.4 hours. nih.govnih.gov These parameters suggest a significant bioavailability of hydrastine compared to other alkaloids like berberine (B55584). nih.govresearchgate.net Notably, a very small percentage of hydrastine (0.16%) is excreted unchanged in the urine, indicating substantial presystemic metabolism or distribution into various tissues. researchgate.net

Table 1: Pharmacokinetic Parameters of Hydrastine in Humans

Parameter Value
Cmax (ng/mL) 225 ± 100
Tmax (h) 1.5 ± 0.3
AUC (ng·h/mL·kg) 6.4 ± 4.1
Elimination Half-life (h) 4.8 ± 1.4

Data from a study with 11 healthy subjects after a single oral dose of goldenseal supplement containing 78 mg of hydrastine. nih.govnih.gov

Distribution Characteristics and Tissue Partitioning

While specific tissue distribution data for hydrastine hydrochloride is limited, the low urinary excretion of the parent compound suggests significant distribution into tissues throughout the body. researchgate.net The molecule can be visualized as comprising two main chemical parts: an isoquinoline (B145761) ring system and a phthalide (B148349) ring system, which are connected by a single carbon-carbon bond. researchgate.net This structural feature likely influences its distribution characteristics. Further research is needed to fully elucidate the tissue partitioning of hydrastine and its metabolites.

Biotransformation Pathways

Hydrastine undergoes rapid and extensive metabolism in the body through both Phase I and Phase II biotransformation reactions. nih.govresearchgate.net

Phase I Metabolism and Metabolite Identification

Phase I metabolism of hydrastine involves a variety of chemical reactions. nih.govresearchgate.net These include reduction, O-demethylation, N-demethylation, hydroxylation, aromatization, lactone hydrolysis, and dehydrogenation of the alcohol group that is formed as a result of lactone hydrolysis. nih.govresearchgate.net The identification of these metabolites has been accomplished using advanced analytical techniques such as liquid chromatography coupled to high-resolution mass spectrometry (LC-QToF). nih.govresearchgate.net The structural assignment of these metabolites is aided by the characteristic fragmentation pattern of the hydrastine molecule, particularly the cleavage of the C1-C9 bond. researchgate.net

Phase II Metabolism: Glucuronidation and Sulfation

Following Phase I reactions, the resulting metabolites of hydrastine primarily undergo Phase II metabolism through glucuronidation. nih.govresearchgate.net Sulfate (B86663) conjugation has also been observed, though glucuronide conjugates are the predominant Phase II metabolites. nih.govresearchgate.net The identity of these glucuronide and sulfate conjugates has been confirmed through enzymatic hydrolysis using β-glucuronidase and sulfatase. nih.govresearchgate.net In contrast to berberine, another major alkaloid in goldenseal whose Phase I metabolites are mainly sulfated, hydrastine's metabolites show a preference for glucuronidation. nih.govthieme-connect.com

Elimination Kinetics and Excretion Routes

The elimination of this compound from the body is characterized by a relatively rapid rate, primarily driven by extensive metabolic processes. Studies investigating its pharmacokinetic profile have provided detailed insights into its elimination half-life and the pathways through which it and its metabolites are excreted.

Research involving healthy human subjects who were administered a single oral dose of a goldenseal supplement containing 78 mg of hydrastine revealed a mean elimination half-life (t½) of 4.8 ± 1.4 hours. iarc.frresearchgate.netnih.govresearchgate.netsigmaaldrich.comresearchgate.net This indicates that approximately half of the absorbed hydrastine is cleared from the plasma in this timeframe. The maximal serum concentration (Cmax) was observed to be 225 ± 100 ng/mL, which was reached at a Tmax of 1.5 ± 0.3 hours. researchgate.netnih.govsigmaaldrich.comresearchgate.net The area under the plasma concentration-time curve (AUC), a measure of total drug exposure, was 6.4 ± 4.1 ng·h/mL·kg. iarc.frresearchgate.netnih.govsigmaaldrich.comresearchgate.net

The primary route of elimination for hydrastine is through metabolic biotransformation, with very little of the parent compound being excreted unchanged. researchgate.net Investigations have shown that only about 0.16% of the administered hydrastine is excreted in the urine in its original form. researchgate.net This low percentage of urinary excretion of the parent drug strongly suggests significant presystemic metabolism (metabolism before it reaches systemic circulation) or extensive distribution into various tissues throughout the body. researchgate.net

Hydrastine undergoes rapid and extensive phase I and phase II metabolism. researchgate.netnih.govresearchgate.netsigmaaldrich.com Phase I metabolic reactions include reduction, O-demethylation, N-demethylation, hydroxylation, aromatization, and lactone hydrolysis, followed by dehydrogenation of the resulting alcohol group to a ketone. researchgate.netnih.govresearchgate.netsigmaaldrich.com The subsequent phase II metabolism primarily involves the conjugation of the phase I metabolites with glucuronic acid and sulfate, forming glucuronide and sulfate conjugates. researchgate.netnih.govresearchgate.netsigmaaldrich.com These water-soluble conjugates are then more readily excreted from the body, primarily via the renal route in the urine. researchgate.netnih.govresearchgate.netsigmaaldrich.com The identification of these metabolites in both serum and urine confirms this excretion pathway. researchgate.netnih.govresearchgate.netsigmaaldrich.com

Pharmacokinetic Parameters of Hydrastine in Humans

ParameterMean Value (± Standard Deviation)
Elimination Half-Life (t½) 4.8 ± 1.4 hours iarc.frresearchgate.netnih.govresearchgate.netsigmaaldrich.comresearchgate.net
Maximal Serum Concentration (Cmax) 225 ± 100 ng/mL researchgate.netnih.govsigmaaldrich.comresearchgate.net
Time to Cmax (Tmax) 1.5 ± 0.3 hours researchgate.netnih.govsigmaaldrich.comresearchgate.net
Area Under the Curve (AUC) 6.4 ± 4.1 ng·h/mL·kg iarc.frresearchgate.netnih.govsigmaaldrich.comresearchgate.net
Unchanged in Urine 0.16% researchgate.net

Toxicological Profiles and Safety Assessments in Preclinical Models

Acute Toxicity Studies and Conflicting Findings

The acute toxicity of hydrastine (B1673436) hydrochloride has been the subject of investigation, with some conflicting findings reported in the scientific literature. nih.gov In a study involving intravenous administration to mice, hydrastine hydrochloride was observed to cause convulsions within one minute in 50% of the animals. nih.gov However, another study reported that hydrastine did not induce convulsions in mice, even at lethal doses, although the specific dose range was not provided. nih.gov Toxic doses of hydrastine are reported to cause strychnine-like convulsions, which are attributed to hyperexcitability of the central nervous system. scbt.com

Data from various studies on the acute toxicity of hydrastine are summarized below:

SpeciesRoute of AdministrationObservationCitation
MiceIntravenous (i.v.)Caused convulsions within one minute in 50% of subjects nih.gov
MiceNot specifiedDid not cause convulsions, even at lethal doses nih.gov

Neurotoxicity Investigations and Central Nervous System Effects

Strychnine-Like Convulsant Activity

Toxic doses of hydrastine have been shown to induce convulsions similar to those caused by strychnine (B123637), a known competitive antagonist at glycine (B1666218) receptors. scbt.comncats.io This convulsant activity is attributed to a state of hyperexcitability within the central nervous system. scbt.com The (+)-hydrastine enantiomer, in particular, has demonstrated potent convulsant effects. In mice, (+)-hydrastine was found to be twice as potent as bicuculline (B1666979), another GABAA receptor antagonist, and 180 times more potent than its enantiomer, (-)-hydrastine. nih.gov This stereoselective action highlights the specific interaction of the (+)-isomer with neural receptors. nih.gov The toxicity of strychnine itself is characterized by a strong excitatory effect on the central nervous system, leading to tremors, stiffness, and convulsions. scbt.com

Association with Tetrahydroisoquinoline Derivatives and Potential for Neurodegeneration

Hydrastine and its derivatives share a structural similarity with tetrahydroisoquinoline (TIQ) compounds. scbt.com This structural relationship is significant because certain TIQ derivatives have been identified as potential neurotoxins and have been linked to Parkinson's disease. scbt.com Chronic administration of unsubstituted tetrahydroisoquinoline to squirrel monkeys has been shown to produce motor symptoms resembling parkinsonism. scbt.com The neurotoxic potential of TIQ derivatives is thought to stem from their ability to accumulate in dopaminergic neurons and inhibit mitochondrial complex I, leading to increased free radical production, oxidative stress, and decreased ATP production. scbt.com It has been suggested that TIQs with a benzyl (B1604629) group at the 1-position exhibit stronger cytotoxicity and greater inhibitory activity towards mitochondrial complex I. scbt.com Given these associations, there is a conceivable risk that hydrastine derivatives could contribute to neurodegeneration through similar mechanisms of inducing neural cell death. scbt.com

Effects on Dopamine (B1211576) Biosynthesis and Parkinsonism-Like Symptoms

Research has demonstrated that hydrastine derivatives can impact dopamine biosynthesis. Specifically, (1R,9S)-β-hydrastine hydrochloride and (1R,9S)-β-hydrastine have been shown to inhibit dopamine content in PC12 cells. researchgate.netnih.gov At a concentration of 10 μM for 48 hours, they produced a 50.6% and 33.1% inhibition, respectively. researchgate.netnih.gov The IC50 values for this inhibition were determined to be 9.3 μM for (1R,9S)-β-hydrastine hydrochloride and 20.7 μM for (1R,9S)-β-hydrastine. nih.gov

The mechanism behind this reduction in dopamine involves the inhibition of tyrosine hydroxylase (TH), a key enzyme in the dopamine synthesis pathway. researchgate.netnih.gov Treatment of PC12 cells with (1R,9S)-β-hydrastine hydrochloride led to a decrease in dopamine content starting at 6 hours and reaching a minimum at 24 hours. nih.gov TH activity was also inhibited from 6 hours onwards, remaining at a reduced level for up to 36 hours. nih.gov Interestingly, the mRNA level of TH was not altered within 24 hours, suggesting the inhibition occurs at the enzyme activity level. nih.gov

The structural similarity of hydrastine derivatives to tetrahydroisoquinolines, which are known to be linked to Parkinson's disease, raises concerns about the potential for inducing Parkinsonism-like symptoms. scbt.com Chronic administration of unsubstituted tetrahydroisoquinoline has been shown to produce motor symptoms similar to parkinsonism in squirrel monkeys, which were alleviated by levodopa (B1675098) treatment. scbt.com

CompoundConcentrationDurationEffect on Dopamine Content in PC12 CellsCitation
(1R,9S)-β-hydrastine hydrochloride10 µM48 hours50.6% inhibition researchgate.netnih.gov
(1R,9S)-β-hydrastine10 µM48 hours33.1% inhibition researchgate.netnih.gov
(1S,9R)-β-hydrastineNot specifiedNot specifiedNo reduction researchgate.netnih.gov
Hydrastinine (B1223018) hydrochlorideNot specifiedNot specifiedNo reduction researchgate.netnih.gov

Reproductive and Developmental Toxicology

Reported Abortifacient Effects

Hydrastine has been reported to have abortifacient effects and to induce preterm labor in pregnant women when taken orally. ncats.ioncats.io However, a reproductive screening test of goldenseal, of which hydrastine is a major alkaloid constituent, did not find evidence of teratogenicity or embryotoxicity. nih.govvt.edu It is important to note that while some sources claim hydrastine is an abortifacient, others state that no specific teratogenicity or embryotoxicity studies were found for the compound. nih.gov

Induction of Preterm Labor

Hydrastine and its related compounds have been noted for their effects on the uterus, with some evidence suggesting a potential to induce uterine contractions. scbt.com Reports indicate that hydrastine may cause uterine contractions and hemorrhage, though its clinical application for these purposes is now considered questionable. scbt.com Historically, hydrastine has been reported to induce labor in pregnant women when taken orally. nih.govncats.io This effect is attributed to its stimulating action on uterine muscle.

Preclinical studies involving hydrastinine, a synthetic alkaloid derived from hydrastine, have demonstrated a potent stimulating effect on the uterus across various animal species. ncats.io In studies on pregnant cats, hydrastinine was observed to cause uterine contractions. ncats.io Similarly, the uterus of rabbits was strongly contracted by the compound. ncats.io Research suggests that hydrastinine's mechanism of action involves both a direct effect on the smooth muscle of the uterus and an indirect action via its sympathetic innervation. ncats.io Repeated administration of large doses in animal models has been shown to result in a significant and persistent increase in the amplitude of uterine contractions. ncats.io

Subchronic and Chronic Exposure Data Gap Analysis

A significant gap exists in the scientific literature regarding the long-term effects of exposure to hydrastine. The National Toxicology Program (NTP) in the United States nominated goldenseal and its constituent alkaloids, including hydrastine, for toxicological testing precisely because of the potential for human exposure combined with a lack of chronic exposure and carcinogenicity data. nih.gov Specifically, no chronic exposure or 2-year rodent carcinogenicity studies for hydrastine were found in the available literature. nih.govnih.gov

Furthermore, hydrastine derivatives share a structural similarity with tetrahydroisoquinolines, a class of compounds linked to neurodegeneration. scbt.com Chronic administration of unsubstituted tetrahydroisoquinoline to squirrel monkeys has been shown to produce motor symptoms resembling parkinsonism. scbt.com This raises concerns that long-term exposure to hydrastine derivatives could potentially lead to neurodegenerative effects, a possibility that remains largely unexamined due to the lack of chronic studies. scbt.com

In Vitro Cytotoxicity Assessments of Hydrastine Derivatives

In vitro studies have been conducted to assess the cytotoxic potential of hydrastine and its derivatives against various cell lines, particularly cancer cells. In one study, hydrastine demonstrated notable anti-cancer activity, inducing significant cytotoxicity, apoptosis, and cell cycle arrest in laboratory experiments. researchgate.net It was found to have an IC₅₀ value of 28.49 µg/mL against HeLa (cervical cancer) cells. researchgate.net

Despite these findings for hydrastine, the cytotoxicity of many of its specific derivatives has not been extensively examined. scbt.com However, research into related chemical structures, such as hydrazone derivatives, provides insight into the methodologies used for these assessments. These studies typically evaluate the compound's ability to inhibit cell proliferation, often expressed as an IC₅₀ value, which represents the concentration of a substance needed to inhibit a biological process or component by 50%.

The following table summarizes findings from various in vitro cytotoxicity studies on hydrastine and other derivative compounds against different cancer cell lines.

Compound/DerivativeCell LineCell TypeResult (IC₅₀ or Growth Inhibition)Source
HydrastineHeLaCervical Cancer28.49 µg/mL researchgate.net
Hydrazone Derivative (3l)MCF-7Breast Adenocarcinoma2.19 µM mdpi.com
Hydrazone Derivative (3m)MCF-7Breast Adenocarcinoma2.88 µM mdpi.com
Hydrazone Derivative (3n)MCF-7Breast Adenocarcinoma3.51 µM mdpi.com
Phenylhydrazone (CIN-1)HL-60Leukemia92.37% Growth Inhibition scielo.org.co
Phenylhydrazone (CIN-1)SF-295Glioblastoma81.53% Growth Inhibition scielo.org.co
Hydrazone Derivative (VAN-1)SF-295Glioblastoma83.50% Growth Inhibition scielo.org.co

Analytical Methodologies for Research and Quality Control

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone for the analysis of hydrastine (B1673436) hydrochloride, offering high resolution and sensitivity for both quantification and profiling of alkaloids in various samples.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used method for the quantitative determination of hydrastine and other major alkaloids in goldenseal. researchgate.netnih.gov These methods are robust and can be applied to raw plant materials, extracts, and finished dietary supplements. nih.gov

Several HPLC methods have been developed, often employing a C18 reversed-phase column. researchgate.netnih.govresearchgate.net One validated method utilizes a mobile phase gradient of acetonitrile (B52724) and an ammonium (B1175870) formate (B1220265) buffer with formic acid, achieving a rapid chromatographic run time of less than 6 minutes. nih.gov For detection, hydrastine is typically monitored at a wavelength of 290 nm, while other alkaloids like berberine (B55584) may be detected at different wavelengths on the same run. researchgate.netnih.gov Isocratic HPLC methods have also been developed, for instance, using a mobile phase of 10 mM ammonium acetate (B1210297) and acetonitrile (70:30, v/v) with UV detection at 235 nm. researchgate.net A multilaboratory collaborative study has validated an HPLC-UV method for determining hydrastine and berberine in goldenseal raw materials and dietary supplements, demonstrating its reliability and reproducibility. researchgate.netnih.gov The results of such analyses show that hydrastine content can range from approximately 0.2% to 4.0% (w/w) in powdered root materials and capsule products. nih.govresearchgate.net

ParameterHPLC Method 1 researchgate.netHPLC Method 2 nih.govHPLC Method 3 researchgate.net
Column Phenomenex Luna C18Waters Acquity UPLC BEH Shield RP18Zorbax Eclipse-XDB
Mobile Phase Acetonitrile/Methanol (90/10, v/v) and 100 mM Sodium Acetate/Acetic Acid (pH 4.0)Acetonitrile with formic acid and Ammonium formate10 mM Ammonium Acetate/Acetonitrile (70:30, v/v)
Elution GradientGradientIsocratic
Flow Rate 1.0 mL/minNot specified1.0 mL/min
Detection (UV) 290 nm290 nm for hydrastine235 nm
Run Time 20 min< 6 minNot specified

A summary of various HPLC methods used for the analysis of Hydrastine.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the bioanalytical quantification of hydrastine and the identification of its metabolites in biological fluids like serum and urine. researchgate.netnih.gov This technique offers superior sensitivity and selectivity compared to HPLC-UV, with a lower limit of quantification for hydrastine reported to be as low as 0.1 ng/mL in human serum. researchgate.netnih.gov

LC-MS/MS methods have been crucial in pharmacokinetic studies. researchgate.netnih.gov For instance, after oral administration of a goldenseal supplement, hydrastine serum and urine concentrations were determined using a validated LC-MS/MS method. sigmaaldrich.comthieme-connect.com These studies revealed that hydrastine is rapidly absorbed, with a maximal serum concentration (Cmax) of 225 ± 100 ng/mL reached at a Tmax of 1.5 ± 0.3 hours. nih.govsigmaaldrich.com The elimination half-life was determined to be approximately 4.8 ± 1.4 hours. nih.govsigmaaldrich.com

Furthermore, LC coupled with high-resolution mass spectrometry (e.g., LC-QToF) has been instrumental in identifying the biotransformation pathways of hydrastine. researchgate.netnih.govsigmaaldrich.com Various mass spectrometric techniques, including accurate mass measurement, neutral loss scanning, and product ion scanning, have been employed to elucidate the structures of metabolites. researchgate.netnih.govsigmaaldrich.com These investigations have shown that hydrastine undergoes extensive phase I (including O-demethylation, hydroxylation, and lactone hydrolysis) and phase II (primarily glucuronide and sulfate (B86663) conjugation) metabolism. nih.govsigmaaldrich.com

ParameterValue (Mean ± SD)Reference
Maximal Serum Concentration (Cmax) 225 ± 100 ng/mL nih.govsigmaaldrich.com
Time to Cmax (Tmax) 1.5 ± 0.3 hours nih.govsigmaaldrich.com
Area Under the Curve (AUC) 6.4 ± 4.1 ng·h/mL·kg nih.govsigmaaldrich.com
Elimination Half-Life (t1/2) 4.8 ± 1.4 hours nih.govsigmaaldrich.com

Pharmacokinetic parameters of Hydrastine in healthy human subjects following a single oral dose of a goldenseal supplement, as determined by LC-MS/MS. nih.govsigmaaldrich.com

Spectroscopic and Colorimetric Methods

While chromatographic techniques are dominant, spectroscopic and colorimetric methods offer alternative or complementary approaches for the determination of Hydrastis alkaloids.

UV-Vis spectrophotometry can be used for the quantification of hydrastine. The absorption spectra of hydrastine show characteristic peaks that can be used for its determination. acs.org However, the direct spectrophotometric analysis of hydralazine (B1673433) hydrochloride in pharmaceutical tablets can be hampered by interference from tablet excipients, which may alter the spectral characteristics of the drug and lead to inaccurate results. nih.gov To overcome this, a derivatization method has been developed where hydralazine is converted to tetrazolo[5,1-a]phthalazine (B18776) using nitrite (B80452) ions in an acidic medium. nih.gov This derivative exhibits an absorption maximum at approximately 274 nm and follows Beer's law over a defined concentration range, providing a reliable alternative for spectrophotometric assay. nih.gov

The acid-dye technique is a colorimetric method that has been applied to the determination of Hydrastis alkaloids. researchgate.net This method involves the formation of an ion-pair between the alkaloid and an acidic dye, such as bromcresol purple. researchgate.net The resulting colored complex can be extracted into an organic solvent and quantified colorimetrically.

A key feature of this technique is the ability to selectively determine different types of alkaloids by adjusting the pH of the medium. At a pH of 5.6, both tertiary alkaloids (like hydrastine and canadine) and quaternary alkaloids (like berberine) form ion-pairs with bromcresol purple. researchgate.net In contrast, at a more neutral pH of 7.2, only the quaternary alkaloid berberine forms a chloroform-extractable complex with the dye. researchgate.net This allows for the selective analysis of berberine, and by extension, the determination of hydrastine and canadine (B1168894) by a three-wavelength spectrophotometric method on the liberated alkaloids from the complex formed at the lower pH. researchgate.net

Method Validation and Reproducibility in Research Settings

The validation of analytical methods is a critical requirement in research and quality control to ensure that the data generated are reliable and reproducible. scirp.org Validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH). scirp.orgsphinxsai.com Key validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ). nih.govnih.govscirp.org

For HPLC and LC-MS/MS methods used in the analysis of hydrastine, validation studies have demonstrated good performance. Linearity is typically established with correlation coefficients (r²) greater than 0.99. researchgate.netsphinxsai.com Accuracy, assessed through recovery studies, is often in the range of 98-103%. nih.gov Precision is evaluated by determining the relative standard deviation (RSD) for intra-day and inter-day experiments, with values generally being less than 3.5%. nih.gov For a multilaboratory collaborative study on an HPLC-UV method for hydrastine, the reproducibility relative standard deviations (RSDR) ranged from 2.68% to 6.65%. nih.gov

Validation ParameterTypical Performance MetricReference
Linearity (r²) > 0.998 sphinxsai.com
Accuracy (Recovery) 98-103% nih.gov
Intra-day Precision (RSD) < 3.5% nih.gov
Inter-day Precision (RSD) < 3.5% nih.gov
Reproducibility (RSDR) 2.68 - 6.65% nih.gov
LOD (in solution) 1.3 µg/mL nih.gov
LOQ (in solution) 4.2 µg/mL nih.gov

A summary of typical method validation parameters for the analysis of Hydrastine.

Synthetic and Semisynthetic Hydrastine Derivatives Research

Chemical Transformations from Hydrastine (B1673436) and Related Alkaloids

The chemical structure of hydrastine has served as a template for the synthesis of several important derivatives. These transformations often involve oxidative cleavage or derivation from other structurally related alkaloids.

Hydrastinine (B1223018), a semisynthetic alkaloid, can be produced from the hydrolysis of hydrastine. smolecule.comncats.io A common method for its synthesis involves the oxidative splitting of hydrastine hydrochloride. ncats.io This process is typically achieved by treating this compound with nitric acid, which results in the cleavage of the molecule to yield hydrastinine in good measure. smolecule.commcmaster.ca This synthetic derivative has been investigated for its own pharmacological activities, distinct from the parent compound. ncats.io

The structural similarities between hydrastine and other isoquinoline (B145761) alkaloids have prompted research into their interconversion.

Derivation from Berberine (B55584): Hydrastine can be synthesized from berberine, another major alkaloid found in Goldenseal. nih.gov One synthetic route involves a zinc-promoted reductive coupling reaction of an appropriate iminium salt with a benzyl (B1604629) bromide to construct the phthalideisoquinoline skeleton of hydrastine. acs.org Another reported method details the conversion of berberine into racemic mixtures of (±)-α-hydrastine and (±)-β-hydrastine. nih.govacs.org These synthetic strategies highlight the chemical relationship between these two prominent alkaloids that share a common biosynthetic origin from two molecules of tyrosine. researchgate.netglobalauthorid.comcdnsciencepub.com

Derivation from Narcotine: Hydrastinine can also be prepared from narcotine, a phthalideisoquinoline alkaloid found in opium poppy. ncats.io The degradation of narcotine can yield intermediates that are then used to synthesize hydrastinine. For instance, the treatment of narcotine with ethyl chloroformate can lead to the formation of enol lactones, which are ring-cleaved products that can be further manipulated to produce hydrastinine. researchgate.netkoreascience.kr

Structure-Activity Relationship Studies of Hydrastine Derivatives

The biological effects of hydrastine derivatives are intricately linked to their three-dimensional structure. Structure-activity relationship (SAR) studies have been crucial in understanding how specific structural features influence their pharmacological profiles.

Hydrastine possesses two chiral centers, leading to the existence of four stereoisomers. Research has demonstrated that the biological activity of hydrastine is highly stereoselective.

The convulsant activity of hydrastine isomers in mice shows a marked difference, with (+)-hydrastine being 180 times more potent than (-)-hydrastine. nih.gov This highlights the critical role of the 1S,9R configuration for this particular biological effect. smolecule.comnih.gov This stereoselectivity is also evident in its interaction with neurotransmitter receptors. (+)-Hydrastine is a potent competitive antagonist at mammalian GABAA receptors, with an IC50 value of 0.4 µM for the stimulation of [3H]-diazepam binding, making it more potent than the well-known antagonist bicuculline (B1666979) (IC50 2.3 µM). nih.gov In contrast, the (-)-form shows negligible activity at these receptors. smolecule.com

Furthermore, the inhibitory effects on dopamine (B1211576) biosynthesis in PC12 cells are also stereospecific. The (1R,9S)-β-hydrastine enantiomer was found to decrease intracellular dopamine content with an IC50 value of 14.3 µM, whereas the (1S,9R)-β-hydrastine form did not show this effect. The (1R,9S)-β-hydrastine isomer was also shown to inhibit tyrosine hydroxylase activity and reduce intracellular cyclic AMP and Ca2+ levels.

Table 1: Influence of Stereochemistry on Biological Activity of Hydrastine Isomers
IsomerBiological ActivityPotency/EffectReference
(+)-Hydrastine (1S,9R)Convulsant Activity (mice)180-fold more potent than (-)-hydrastine nih.gov
(-)-HydrastineConvulsant Activity (mice)Less potent nih.gov
(+)-Hydrastine (1S,9R)GABAA Receptor AntagonismIC50 = 0.4 µM nih.gov
(-)-HydrastineGABAA Receptor AntagonismNegligible activity smolecule.com
(1R,9S)-β-HydrastineDopamine Biosynthesis Inhibition (PC12 cells)IC50 = 14.3 µM
(1S,9R)-β-HydrastineDopamine Biosynthesis Inhibition (PC12 cells)No effect

Modifications to the core phthalide (B148349) isoquinoline structure of hydrastine can significantly alter its properties and lead to new derivatives with different biological activities. One key synthetic strategy involves an acid-catalyzed epoxide ring-opening/transesterification cascade cyclization to construct the phthalide tetrahydroisoquinoline skeleton in a diastereoselective manner. acs.org This allows for the creation of various analogs of hydrastine.

Comparative Pharmacological Evaluation of Derivatives

The pharmacological effects of hydrastine and its derivatives have been compared to each other and to other related alkaloids to elucidate their specific actions and potential therapeutic applications.

A comparative study on the relaxant effects of the major alkaloids of Hydrastis canadensis on guinea pig trachea revealed significant differences in their potency. nih.gov The EC50 values for producing relaxation in carbachol-precontracted trachea were determined for berberine, β-hydrastine, canadine (B1168894), and canadaline. nih.gov Canadaline was the most potent, followed by canadine, berberine, and then β-hydrastine, indicating a wide range of activity among these structurally related compounds. nih.gov

In terms of phototoxicity, a study comparing several alkaloids from Goldenseal found that while berberine and palmatine (B190311) caused cellular damage upon UVA irradiation, hydrastine and hydrastinine did not induce photodamage in keratinocytes under the tested conditions. acs.org This suggests a lower potential for light-induced toxicity for hydrastine and its derivative hydrastinine compared to other alkaloids present in the same plant.

Hydrastinine has also been compared to the structurally similar alkaloid cotarnine. ncats.io Both have been investigated for their hemostatic properties, particularly in uterine applications, showcasing how derivatives from different natural sources can be explored for similar therapeutic purposes. ncats.io

Advanced Research Avenues and Translational Perspectives

Exploration of Underexplored Pharmacological Activities

Beyond its historically recognized properties, hydrastine (B1673436) hydrochloride is the subject of research into novel pharmacological activities. Current investigations are exploring its potential in areas such as cancer, central nervous system disorders, and infectious diseases. nih.govijrpr.com

One significant area of emerging research is its potential as an anticancer agent. Studies have shown that (-)-β-hydrastine can inhibit the proliferation and invasion of human lung adenocarcinoma cells. spandidos-publications.comnih.gov This effect is linked to the inhibition of p21-activated kinase 4 (PAK4), a key enzyme in cell growth and metastasis signaling pathways. spandidos-publications.comnih.gov The structural similarities between hydrastine and the known antitumor agent noscapine (B1679977) further support the rationale for exploring its chemotherapeutic potential. spandidos-publications.com Additionally, research indicates that phytoconstituents like hydrastine may modulate crucial cancer signaling pathways, including PI3K/Akt/mTOR and RAS/RAF/MAPK, warranting further investigation. nih.gov

In the central nervous system, the stereochemistry of hydrastine plays a critical role in its activity. The (+)-hydrastine enantiomer is a potent convulsant and a competitive antagonist at GABA-A receptors, showing greater potency than the well-known antagonist bicuculline (B1666979). smolecule.comnih.gov Conversely, (-)-β-hydrastine is being investigated for its effects on dopaminergic neurons, as it selectively inhibits tyrosine hydroxylase, a key enzyme in dopamine (B1211576) biosynthesis. medchemexpress.com This has led to its use in studies related to Parkinson's disease. medchemexpress.comscbt.com

While the antimicrobial properties of Goldenseal (Hydrastis canadensis) are often attributed to berberine (B55584), studies are also examining the specific role of hydrastine. ijpsjournal.comnih.gov Research has evaluated the antibacterial activity of major alkaloids from Hydrastis canadensis, including β-hydrastine, against various microorganisms. thieme-connect.comnih.gov Interestingly, some studies have found β-hydrastine to be inactive against tested strains, while other alkaloids from the plant showed activity. thieme-connect.com However, other research suggests that compounds within Goldenseal extracts may work synergistically to enhance antibacterial effects, for instance, through the inhibition of bacterial efflux pumps. nih.gov Further research is needed to clarify the specific antimicrobial contribution of hydrastine itself. ijpsjournal.com Additionally, anti-inflammatory effects have been noted, potentially linked to the modulation of inflammatory pathways. numberanalytics.com

Deeper Mechanistic Elucidation of Observed Biological Effects

A primary focus of current research is to unravel the precise molecular mechanisms that drive the biological effects of hydrastine hydrochloride. For its anticancer effects, (-)-β-hydrastine has been identified as a novel inhibitor of p21-activated kinase 4 (PAK4). spandidos-publications.comnih.gov By inhibiting PAK4 kinase activity, it suppresses downstream signaling pathways crucial for cancer cell survival and spread, such as the PAK4/LIMK1/cofilin and PAK4/MMP2 pathways. spandidos-publications.comnih.gov This inhibition leads to cell cycle arrest at the G1 phase and promotes apoptosis through the mitochondrial pathway in lung adenocarcinoma cells. spandidos-publications.comnih.gov

Within the central nervous system, the mechanism is highly dependent on the specific isomer. (+)-Hydrastine acts as a potent and selective competitive antagonist at bicuculline-sensitive GABA-A receptors. nih.gov It competes with GABA at the orthosteric binding site, with its phthalide (B148349) isoquinoline (B145761) structure being crucial for this interaction. smolecule.com Studies comparing (+)-hydrastine to bicuculline show its superior potency in binding to both high- and low-affinity GABA-A receptor sites in rat brain membranes. nih.gov In contrast, (-)-β-hydrastine acts as a selective competitive inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, with an IC50 of 20.7 μM in PC12 cells. medchemexpress.combiocrick.com It also inhibits the organic cation transporter OCT1. medchemexpress.com

The compound's interaction with calcium channels has also been noted as a potential mechanism for its effects on cardiovascular and smooth muscle physiology. biosynth.com Some observed effects, like the relaxation of the gut, are thought to stem from these interactions. scbt.com

Table 1: Comparative Potency of (+)-Hydrastine and Bicuculline at GABA-A Receptors

Parameter(+)-HydrastineBicucullineSource
Convulsant Potency (CD₅₀, mg/kg, i.v. in mice)0.160.32 smolecule.comnih.gov
High-Affinity Site Binding (IC₅₀, µM)2.3719.7 smolecule.comnih.gov
Low-Affinity Site Antagonism (IC₅₀, µM)0.402.3 smolecule.comnih.gov
Functional Antagonism (pA₂, guinea pig ileum)6.56.1 smolecule.comnih.gov

Investigation into Metabolite Activity and Novel Metabolite Identification

The biotransformation of hydrastine is extensive, leading to numerous metabolites that may possess their own pharmacological activities. nih.govresearchgate.netsigmaaldrich.com Human studies have shown that after oral administration, hydrastine undergoes rapid and significant phase I and phase II metabolism. nih.govresearchgate.netsigmaaldrich.com

Phase I biotransformation involves a variety of chemical reactions, including reduction, O-demethylation, N-demethylation, hydroxylation, and aromatization. nih.govresearchgate.netresearchgate.net Additionally, hydrolysis of the lactone ring and subsequent dehydrogenation of the resulting alcohol group have been observed. nih.govresearchgate.net Phase II metabolism primarily results in the formation of glucuronide and sulfate (B86663) conjugates of the phase I metabolites. nih.govresearchgate.netresearchgate.net

Modern analytical techniques, particularly liquid chromatography coupled with high-resolution mass spectrometry (LC-MS), have been instrumental in identifying these metabolites in human serum and urine. nih.govresearchgate.netsigmaaldrich.com The use of Quadrupole-Time of Flight (Q-ToF) and triple quadrupole instruments allows for detailed structural analysis through accurate mass measurement and fragmentation patterns. nih.govresearchgate.net The identity of phase II conjugates is often confirmed by enzymatic hydrolysis using β-glucuronidase and sulfatase. nih.govresearchgate.net

A crucial and underexplored area is the potential biological activity of these metabolites. nih.govsigmaaldrich.com Given the extensive metabolism, it is plausible that some of the observed effects of hydrastine administration could be mediated, at least in part, by its metabolites. researchgate.net Further research is required to isolate these metabolites, confirm their structures, and screen them for pharmacological activity. researchgate.net

Development of Standardized In Vitro and Ex Vivo Models for Drug Interaction Studies

To accurately predict and understand the potential for hydrastine to cause drug interactions, robust and standardized preclinical models are essential. nih.gov Research has heavily focused on hydrastine's interactions with cytochrome P450 (CYP) enzymes, which are critical for the metabolism of many prescription drugs. nih.govredalyc.orgresearchgate.net

In vitro models using human liver microsomes (HLMs) and expressed recombinant P450 isoforms are the primary tools for this research. nih.govnih.govnih.gov These systems have been used to demonstrate that hydrastine and its related alkaloids can inhibit several key CYP enzymes. nih.govncats.io Specifically, (-)-β-hydrastine is a time-dependent inhibitor of CYP2C9, CYP2D6, and CYP3A4/5. nih.govnih.gov The methylenedioxyphenyl group in hydrastine's structure is a known structural alert for this type of inhibition, which involves the formation of a metabolic-intermediate (MI) complex that inactivates the enzyme. nih.govresearchgate.netnih.gov

Recognizing the limitations of conventional in vitro models, which may not always align with clinical outcomes, researchers are developing more sophisticated approaches. nih.gov One such novel method is an ex vivo model. nih.gov This approach uses human plasma collected from individuals who have taken a botanical supplement. This plasma, containing the compound and its metabolites at physiologically relevant concentrations, is then used in in vitro incubation studies with liver microsomes. nih.gov A proof-of-concept study showed that using plasma from subjects who took Goldenseal resulted in inhibition of CYP3A4/5 activity, consistent with clinical findings. nih.gov This ex vivo approach helps bridge the gap between simplified in vitro predictions and complex in vivo results. nih.gov Furthermore, physiologically based pharmacokinetic (PBPK) modeling is being integrated with these experimental data to simulate and predict the magnitude of drug interactions in a virtual population, further refining our understanding. researchgate.netnih.gov

Table 2: In Vitro Inhibition of Human Cytochrome P450 (CYP) Enzymes by (-)-β-Hydrastine

CYP IsoformSubstrate ProbeInhibition Parameter (KI)Inactivation Rate (kinact)Source
CYP2C9Diclofenac (B195802)49 µM0.036 min-1 nih.gov
CYP2D6Dextromethorphan> 250 µM> 0.06 min-1 nih.gov
CYP3A4/5Midazolam28 µM0.056 min-1 nih.gov
CYP3A4/5 (Intestinal)Midazolam8.48 µM0.041 min-1 nih.gov

Potential as a Lead Compound for Pharmaceutical Development (Preclinical Focus)

A lead compound is a chemical that has promising pharmacological activity but may require structural modifications to enhance its therapeutic properties. wikipedia.org Hydrastine's unique isoquinoline alkaloid structure makes it a compelling lead compound for the development of new drugs. biosynth.com Its demonstrated biological activities, such as the inhibition of PAK4 kinase and specific interactions with neurotransmitter receptors, provide a strong foundation for medicinal chemistry efforts. spandidos-publications.combiosynth.com

The preclinical focus is on synthesizing and evaluating hydrastine derivatives to create novel therapeutic agents with improved characteristics. biosynth.com The goal of this lead optimization process is to improve features like potency, selectivity for the biological target, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). For example, while (-)-β-hydrastine has been identified as a novel PAK4 inhibitor, its IC50 value of 28.05 µmol/l suggests that modifications could yield more potent inhibitors. spandidos-publications.com Researchers propose that with various modifications, (-)-β-hydrastine could become a more effective PAK4 kinase inhibitor, offering a potential new strategy for treating metastatic lung cancer. spandidos-publications.comspandidos-publications.com

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing hydrastine hydrochloride in laboratory settings?

  • Methodological Answer : this compound is typically isolated from Hydrastis canadensis using acid-base extraction followed by recrystallization. Characterization involves spectral analysis (e.g., NMR for structural confirmation , IR for functional groups, and mass spectrometry for molecular weight validation). Purity is assessed via HPLC with UV detection (λ = 254 nm), using USP reference standards where applicable .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Stability studies should compare ambient, refrigerated (4°C), and lyophilized forms. Monitor degradation using accelerated stability testing (40°C/75% RH) with periodic HPLC analysis. The free base form of hydrastine is more stable than the hydrochloride salt due to reduced hygroscopicity, as noted in USP monographs . Long-term storage recommendations include desiccated environments at -20°C .

Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?

  • Methodological Answer : LC-MS/MS is preferred for high sensitivity and specificity in plasma or tissue samples. Validate methods using calibration curves (1–100 ng/mL range) with deuterated internal standards. For non-biological matrices, UV spectrophotometry (at 280 nm) or potentiometric titration with 0.1 M NaOH can be employed .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo pharmacological data for this compound?

  • Methodological Answer : Discrepancies often arise from bioavailability or metabolite interference. Design comparative studies using:

  • In vitro : Receptor-binding assays (e.g., uterotonic activity in isolated tissue preparations ).
  • In vivo : Pharmacokinetic profiling (plasma half-life, tissue distribution) in animal models.
  • Data reconciliation : Apply statistical tools (e.g., ANOVA for dose-response variance) and metabolite screening via LC-HRMS .

Q. What experimental strategies mitigate the impact of this compound’s impurities on pharmacological activity?

  • Methodological Answer :

  • Impurity profiling : Use gradient HPLC with photodiode array detection to identify degradation products (e.g., hydrastinine hydrochloride, a common byproduct ).
  • Bioactivity correlation : Compare IC50 values of purified vs. impure batches in cell-based assays.
  • Process optimization : Implement orthogonal purification (e.g., countercurrent chromatography) to reduce impurities below ICH Q3A thresholds .

Q. How can researchers design robust dose-response studies for this compound’s controversial uterotonic effects?

  • Methodological Answer :

  • Model selection : Use ex vivo uterine strips from multiple species (e.g., rat, guinea pig) to assess species-specific responses .
  • Controls : Include oxytocin as a positive control and atropine to rule out cholinergic interference.
  • Statistical rigor : Apply non-linear regression (Hill equation) to calculate EC50 and maximal efficacy. Replicate experiments with ≥3 independent batches to address variability .

Q. What root-cause analysis approaches are effective when conflicting spectral data arise during this compound characterization?

  • Methodological Answer :

  • Step 1 : Verify instrument calibration (e.g., NMR shimming, MS tuning with reference compounds).
  • Step 2 : Cross-validate using orthogonal techniques (e.g., compare XRPD patterns with known crystalline forms ).
  • Step 3 : Assess batch-to-batch consistency via principal component analysis (PCA) of FTIR spectra .

Methodological Considerations for Data Contradictions

Q. How should researchers address historical claims about this compound’s efficacy in gastrointestinal disorders despite limited modern evidence?

  • Methodological Answer :

  • Literature meta-analysis : Systematically review pre-1950 studies to identify methodological biases (e.g., lack of placebo controls).
  • Replication studies : Use contemporary models (e.g., Caco-2 cell monolayers for gut permeability assays) under standardized conditions.
  • Mechanistic studies : Investigate putative targets (e.g., serotonin receptors) via siRNA knockdown in relevant cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.